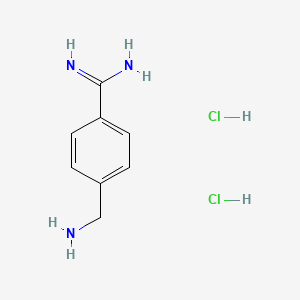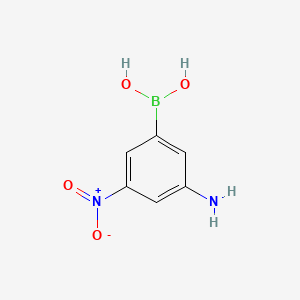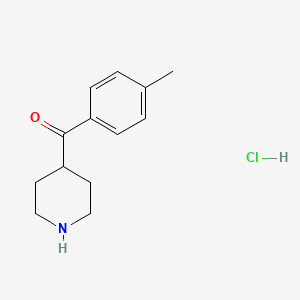
4-Aminomethyl benzamidine dihydrochloride
Descripción general
Descripción
4-Aminomethyl benzamidine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3. It is commonly used in biochemical research as an inhibitor of serine proteases, particularly trypsin. This compound is known for its ability to bind to the active site of enzymes, thereby inhibiting their activity. It is often utilized in studies involving enzyme kinetics and protein purification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl benzamidine dihydrochloride typically involves the reaction of benzamidine with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Benzamidine, formaldehyde, ammonium chloride.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: Benzamidine is dissolved in an acidic solution, followed by the addition of formaldehyde and ammonium chloride. The mixture is stirred and heated to promote the reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminomethyl benzamidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The benzamidine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzamidine derivatives.
Aplicaciones Científicas De Investigación
4-Aminomethyl benzamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzyme assays.
Biology: Employed in studies of enzyme kinetics and protein purification.
Medicine: Investigated for its potential therapeutic applications as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of 4-Aminomethyl benzamidine dihydrochloride involves its binding to the active site of serine proteases, such as trypsin. The compound mimics the natural substrate of the enzyme, allowing it to bind tightly to the active site. This binding inhibits the enzyme’s activity by preventing the substrate from accessing the active site. The molecular targets include serine proteases, and the pathways involved are those related to enzyme inhibition and protein degradation.
Comparación Con Compuestos Similares
Similar Compounds
Benzamidine: A simpler analog that also inhibits serine proteases.
4-Aminobenzamidine: Similar structure but lacks the aminomethyl group.
4-Aminomethyl benzamidine: Similar but without the dihydrochloride salt form.
Uniqueness
4-Aminomethyl benzamidine dihydrochloride is unique due to its enhanced binding affinity and specificity for serine proteases compared to its analogs. The presence of the aminomethyl group and the dihydrochloride salt form contribute to its increased solubility and stability, making it a more effective inhibitor in biochemical assays.
Propiedades
IUPAC Name |
4-(aminomethyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-5-6-1-3-7(4-2-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQHJODNUJKHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217313-79-6 | |
| Record name | 217313-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)







![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)



